{[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine hydrochloride
Overview
Description
{[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a propan-2-ylamine moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzyloxybenzaldehyde: The initial step involves the reaction of benzyl alcohol with benzaldehyde in the presence of an acid catalyst to form benzyloxybenzaldehyde.
Reduction to Benzyloxybenzyl Alcohol: The benzyloxybenzaldehyde is then reduced to benzyloxybenzyl alcohol using a reducing agent such as sodium borohydride.
Formation of Benzyloxybenzyl Chloride: The benzyloxybenzyl alcohol is converted to benzyloxybenzyl chloride using thionyl chloride.
Amination: The benzyloxybenzyl chloride is then reacted with isopropylamine to form {[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine.
Formation of Hydrochloride Salt: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Benzyloxybenzaldehyde, benzyloxybenzoic acid.
Reduction: Benzyloxybenzyl alcohol, {[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
{[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of {[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with enzymes and receptors, modulating their activity. The amine moiety can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
{[2-(Benzyloxy)phenyl]methyl}(methyl)amine hydrochloride: Similar structure but with a methyl group instead of a propan-2-yl group.
{[2-(Benzyloxy)phenyl]methyl}(ethyl)amine hydrochloride: Similar structure but with an ethyl group instead of a propan-2-yl group.
{[2-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride: Similar structure but with a butyl group instead of a propan-2-yl group.
Uniqueness
{[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine hydrochloride is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs.
Properties
IUPAC Name |
N-[(2-phenylmethoxyphenyl)methyl]propan-2-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c1-14(2)18-12-16-10-6-7-11-17(16)19-13-15-8-4-3-5-9-15;/h3-11,14,18H,12-13H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVOOCHWQUCCCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=CC=C1OCC2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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